molecular formula C8H14BrNO3 B2443558 methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate CAS No. 169701-39-7

methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate

Cat. No. B2443558
CAS RN: 169701-39-7
M. Wt: 252.108
InChI Key: KRFWOCTZRRSBEI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate, also known as Br-MABA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of the amino acid leucine and has been synthesized using various methods. Br-MABA has been found to have potential applications in the fields of medicine, biochemistry, and agriculture.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety, which includes compounds structurally related to methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate. These compounds were explored for their cytotoxicity, anti-inflammatory, and antibacterial activities, alongside physico-chemical property assessments and in silico toxicological studies. The findings suggest low cytotoxicity and absence of antibacterial and anti-inflammatory activities in tested concentrations, indicating potential for safe use in prodrug applications (Yancheva et al., 2015).

Enzymatic Reduction for Chiral Synthesis

  • Enoate reductases from the Old Yellow Enzyme family were utilized for the biocatalyzed synthesis of methyl (S)-2-bromobutanoate, demonstrating an efficient approach to produce a key intermediate with high enantiomeric excess for the synthesis of chiral drugs. This showcases the utility of enzymatic methods in achieving stereochemical control in the synthesis of compounds that may be structurally related to the target compound (Brenna et al., 2012).

Food Science and Aroma Analysis

  • Research into the distribution and impact of ethyl 2-methylbutanoate enantiomers in wine, a compound structurally similar to the target molecule, has provided insights into the organoleptic (sensory) impact of such compounds. The study highlights how specific enantiomers can influence the aromatic profile of foods and beverages, suggesting potential applications of related compounds in enhancing food flavors and aromas (Lytra et al., 2014).

properties

IUPAC Name

methyl (2S)-2-[(2-bromoacetyl)amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4H2,1-3H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFWOCTZRRSBEI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.